molecular formula C12H22OSi B11937973 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol CAS No. 79015-67-1

1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol

Cat. No.: B11937973
CAS No.: 79015-67-1
M. Wt: 210.39 g/mol
InChI Key: CIFWZZLKXHEJQC-UHFFFAOYSA-N
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Description

1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol is a unique chemical compound with the molecular formula C12H22OSi. It is known for its distinctive structure, which includes a cyclohexanol ring substituted with a trimethylsilyl group and a propadienyl moiety.

Preparation Methods

The synthesis of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide. The process involves the formation of an intermediate, which subsequently undergoes a series of steps to yield the final product .

laboratory synthesis remains the primary method for obtaining this compound .

Chemical Reactions Analysis

1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction results in alcohols .

Scientific Research Applications

1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The propadienyl moiety provides additional sites for chemical modification, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer enhanced reactivity and stability compared to its analogs .

Properties

CAS No.

79015-67-1

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

InChI

InChI=1S/C12H22OSi/c1-5-11(14(2,3)4)12(13)9-7-6-8-10-12/h13H,1,6-10H2,2-4H3

InChI Key

CIFWZZLKXHEJQC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C=C)C1(CCCCC1)O

Origin of Product

United States

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